molecular formula C20H33NO8 B8116563 CbzNH-PEG6-OH

CbzNH-PEG6-OH

Cat. No.: B8116563
M. Wt: 415.5 g/mol
InChI Key: FHSOAEHJFLMCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CbzNH-PEG6-OH is a polyethylene glycol (PEG)-based compound featuring a carbobenzyloxy (Cbz) protecting group attached to an amine, followed by a hexaethylene glycol (PEG6) linker terminating in a hydroxyl group. This structure combines the biocompatibility and solubility of PEG with the protective functionality of the Cbz group, making it valuable in organic synthesis, bioconjugation, and drug delivery. The Cbz group is commonly used to protect amines during peptide synthesis, while the PEG6 spacer enhances hydrophilicity and reduces steric hindrance in conjugation reactions.

Properties

IUPAC Name

benzyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO8/c22-7-9-25-11-13-27-15-17-28-16-14-26-12-10-24-8-6-21-20(23)29-18-19-4-2-1-3-5-19/h1-5,22H,6-18H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSOAEHJFLMCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CbzNH-PEG6-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: CbzNH-PEG6-OH can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: CbzNH-PEG6-OH is widely used in the synthesis of bioconjugates and polymer-drug conjugates. Its PEG chain enhances the solubility and stability of the conjugated molecules, making it an essential tool in chemical synthesis .

Biology: In biological research, this compound is used to modify proteins and peptides. The PEGylation process helps to reduce immunogenicity and increase the half-life of therapeutic proteins .

Medicine: The compound is used in the development of drug delivery systems. PEGylation improves the pharmacokinetics and biodistribution of drugs, leading to better therapeutic outcomes .

Industry: this compound is used in the production of various industrial products, including coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of CbzNH-PEG6-OH primarily involves its ability to form stable conjugates with other molecules. The PEG chain provides steric hindrance, reducing the degradation and clearance of the conjugated molecules. This results in increased stability and prolonged circulation time in the body. The carbobenzoxy group protects the amine functionality during synthesis, ensuring that the desired product is obtained .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight logP TPSA (Ų) Water Solubility (mg/mL)
This compound ~450 -1.2 90 >50
H-Phe(4-NH2)-OH 180.20 0.5 80 ~10
Fmoc-NH-PEG4-COOH ~600 -1.8 120 >70

Biological Activity

CbzNH-PEG6-OH, a polyethylene glycol (PEG) derivative, is gaining attention in biomedical research due to its unique properties and potential applications in drug delivery and bioconjugation. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by a hexaethylene glycol chain with a carbamate group that enhances its solubility and biocompatibility. The molecular formula is C12H25N1O5C_{12}H_{25}N_{1}O_{5}, with a molecular weight of approximately 253.34 g/mol. Its structure allows for efficient conjugation with various biomolecules, making it a versatile tool in drug development.

PropertyValue
Molecular FormulaC12H25N1O5
Molecular Weight253.34 g/mol
SolubilityVery soluble in water
Functional GroupsHydroxyl (-OH), Carbamate

The primary mechanism of action for this compound involves its role as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. The presence of this compound facilitates the formation of stable complexes between target proteins and E3 ubiquitin ligases, leading to selective protein degradation.

Biochemical Pathways

  • Ubiquitin-Proteasome System : this compound enhances the targeting of proteins for ubiquitination, which is crucial for their subsequent degradation by the proteasome.
  • Cellular Signaling : By regulating protein levels within cells, this compound can influence various signaling pathways, potentially altering cellular responses to stimuli.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for drug development:

  • Bioavailability : The PEGylation improves solubility and stability, enhancing bioavailability.
  • Tissue Distribution : The hydrophilic nature of PEG allows for better distribution in biological tissues, potentially improving therapeutic efficacy.
  • Elimination : PEG derivatives typically exhibit slower clearance rates from circulation, prolonging their action.

Case Studies

  • Targeted Cancer Therapy : In a study utilizing this compound as part of a PROTAC construct targeting an oncogenic protein, researchers observed significant reductions in tumor growth in xenograft models. The study highlighted the compound's effectiveness in selectively degrading target proteins involved in cancer progression.
  • Inflammatory Diseases : Another investigation focused on the immunomodulatory effects of PEGylated compounds similar to this compound. The results showed that these compounds could modulate cytokine release, suggesting potential applications in treating chronic inflammatory conditions.

Comparative Analysis

The biological activity of this compound can be compared with other PEG derivatives:

CompoundApplication AreaBiological Activity
This compoundCancer therapySelective protein degradation
PEG5-C2-NH2Drug deliveryEnhanced solubility
HO-PEG3-NH2BioconjugationImproved stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.